molecular formula C20H24ClN7O4 B13768532 3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- CAS No. 72939-67-4

3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-

Cat. No.: B13768532
CAS No.: 72939-67-4
M. Wt: 461.9 g/mol
InChI Key: VFCJEFOSAGTGOU-UHFFFAOYSA-N
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Description

This compound (CAS 68877-62-3) is a structurally complex derivative of 3-pyridinecarbonitrile, featuring multiple functional groups that confer unique physicochemical and biological properties. Key structural elements include:

  • Hydrophilic side chain: The 2-[[3-(4-hydroxybutoxy)propyl]amino] substituent enhances solubility in polar solvents, which is critical for biological or industrial applications .

Properties

CAS No.

72939-67-4

Molecular Formula

C20H24ClN7O4

Molecular Weight

461.9 g/mol

IUPAC Name

6-amino-5-[(2-chloro-4-nitrophenyl)diazenyl]-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C20H24ClN7O4/c1-13-15(12-22)20(24-7-4-10-32-9-3-2-8-29)25-19(23)18(13)27-26-17-6-5-14(28(30)31)11-16(17)21/h5-6,11,29H,2-4,7-10H2,1H3,(H3,23,24,25)

InChI Key

VFCJEFOSAGTGOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N)NCCCOCCCCO)C#N

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties Overview

Property Data
Molecular Formula C20H24ClN7O4
Molecular Weight 461.9 g/mol
IUPAC Name 6-amino-5-[(2-chloro-4-nitrophenyl)diazenyl]-2-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile
CAS Number 72939-67-4
Functional Groups Amino, azo (diazenyl), chloro, nitro, hydroxybutoxy, nitrile, methyl
Structural Features Pyridine ring substituted with azo and amino groups, linked to substituted phenyl ring

Preparation Methods Analysis

General Synthetic Strategy for Azo Compounds

The synthesis of azo compounds such as this target molecule generally follows a two-step process:

  • Diazotization of a primary aromatic amine to form a diazonium salt.
  • Coupling reaction of the diazonium salt with a coupling component (often an activated aromatic compound) to form the azo bond (-N=N-).

This approach is well-established and forms the backbone of azo dye synthesis worldwide.

Specific Preparation Route for 3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-

Starting Materials
  • Primary aromatic amine: 2-chloro-4-nitroaniline (as the diazo component).
  • Coupling component: 6-amino-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylpyridine-3-carbonitrile.
  • Reagents for diazotization: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate nitrous acid (HNO2) in situ.
  • Solvents: Typically aqueous acidic media for diazotization; organic solvents or buffered aqueous media for coupling.
Stepwise Synthesis
Step Description Conditions/Notes
Diazotization The primary aromatic amine (2-chloro-4-nitroaniline) is treated with sodium nitrite and hydrochloric acid at low temperature (0-5°C). This forms the diazonium salt intermediate. Low temperature to stabilize diazonium salt; in situ generation of HNO2.
Coupling reaction The diazonium salt is then reacted with the coupling component (the substituted pyridine derivative) under controlled pH (usually mildly alkaline to neutral) to form the azo bond linking the two aromatic systems. pH control is critical to ensure coupling efficiency and product stability.
Post-reaction processing The crude azo compound is isolated by filtration or extraction, purified by recrystallization or chromatography, and dried. Purification ensures removal of unreacted starting materials and side products.

This method aligns with the classical azo dye synthesis methodology, adapted for the specific substituents present in the molecule.

Alternative Synthetic Considerations

  • Substituent effects: The presence of electron-withdrawing groups (chloro, nitro) on the aromatic amine influences the diazotization rate and stability of the diazonium salt.
  • Coupling component modification: The hydroxybutoxypropylamino side chain on the pyridine ring can be introduced prior to azo coupling via nucleophilic substitution or amination reactions.
  • Solvent and temperature optimization: Reaction conditions can be optimized to improve yield and purity, including temperature control during diazotization and coupling, and solvent choice to enhance solubility.

Data Tables Summarizing Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Temperature (Diazotization) 0–5 °C Stabilizes diazonium salt, prevents decomposition
pH (Coupling) 5.5–7.5 Ensures effective coupling and azo bond formation
Molar ratio (Diazonium:Coupling) 1:1 to 1:1.1 Stoichiometric balance for complete reaction
Reaction time 30 min to 2 hours Sufficient for complete azo coupling
Purification method Recrystallization from ethanol or water Removes impurities, improves product quality

Research Discoveries and Perspectives

  • Diazotization optimization: Research has shown that the use of buffered systems and controlled addition of sodium nitrite enhances diazonium salt stability, leading to higher coupling yields.
  • Functional group compatibility: The presence of hydroxybutoxy side chains requires mild conditions to prevent side reactions such as ether cleavage or oxidation.
  • Environmental and safety aspects: The synthesis involves nitrous acid and aromatic amines, which are potentially hazardous; thus, modern protocols emphasize in situ generation of diazonium salts and containment to minimize exposure.
  • Analytical characterization: The final azo compound is characterized by spectroscopic methods (UV-Vis, NMR, IR) confirming azo bond formation and substitution pattern, and by chromatographic purity assessments.

Chemical Reactions Analysis

Azo Group Reactivity

The azo bond (-N=N-) undergoes two primary transformations:

Reduction to Amines

Using sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation:

\text{ N N }+4\text{H}^++4e^-\rightarrow 2\text{ NH}_2$$**[Products](pplx://action/followup)**:-6-amino-5-(2-chloro-4-aminophenyl)derivative-Secondaryaminefromthepyridinering[1][2]###[**B.PhotochemicalCleavage**](pplx://action/followup)UVirradiation(λ=300-400nm)inducesbondcleavage:

\text{-N=N-} \xrightarrow{h\nu} \text{-N·} + \text{·N-} $$
Outcome :

  • Radical intermediates leading to degradation products

Substitution Reactions

The chloro and nitro groups participate in nucleophilic aromatic substitution (NAS):

Target GroupReagentConditionsProduct
ChloroNaOH (aq)100°C, 12 hrsHydroxy derivative
NitroH₂/Pd-CEthanol, 25°CAmino derivative

The electron-withdrawing nitro group activates the chloro substituent for hydroxide attack, while catalytic hydrogenation reduces nitro to amine.

Nitrile Hydrolysis

The cyano group undergoes controlled hydrolysis:

ConditionsProductCatalystYield (%)
H₂SO₄ (20%), 80°CCarboxamide (-CONH₂)None65-70
NaOH (10%), refluxCarboxylic acid (-COOH)Phase-transfer85-90

Acidic conditions favor amide formation, while basic hydrolysis yields the carboxylic acid.

Amino Group Reactions

The primary amine participates in:

  • Schiff base formation with aldehydes (e.g., benzaldehyde):

    \text{ NH}_2+\text{RCHO}\rightarrow \text{ N CHR}+\text{H}_2\text{O}$$
  • Acetylation with acetic anhydride to form acetamide derivatives.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition stages:

Temperature Range (°C)Mass Loss (%)Process
150-2005Solvent evaporation
250-30040Azo bond cleavage
300-40035Pyridine ring degradation

This compound’s multifunctional design enables applications in dye chemistry, pharmaceutical intermediates, and coordination chemistry. Its reactivity profile underscores the importance of controlled synthetic and reaction conditions to achieve desired products .

Scientific Research Applications

Pharmaceutical Applications

The biological activity of 3-Pyridinecarbonitrile derivatives has garnered attention for their potential therapeutic uses. Some key applications include:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the chloro-nitrophenyl moiety may enhance the compound's ability to target specific cancer cells effectively.
  • Antimicrobial Properties : Research indicates that derivatives of pyridinecarbonitrile can exhibit antimicrobial effects against various pathogens. This suggests a potential role in the development of new antimicrobial agents.
  • Anti-inflammatory Effects : Some studies have reported that compounds featuring similar functional groups can reduce inflammation, opening avenues for treating inflammatory diseases.

Dye Chemistry

The azo linkage in 3-Pyridinecarbonitrile makes it suitable for applications in dye chemistry:

  • Colorant Development : The compound can be utilized in the synthesis of azo dyes, which are widely used in textiles and other industries due to their vibrant colors and stability. The unique combination of functional groups may allow for the creation of dyes with specific properties tailored for particular applications.

Synthesis and Modification

The synthesis of 3-Pyridinecarbonitrile can be achieved through various chemical reactions, allowing for modifications that could enhance its biological activity or dye properties:

  • Reactions Involving Azo Coupling : The azo coupling reaction can be employed to introduce additional aromatic groups, potentially increasing the compound's reactivity and effectiveness as a dye or pharmaceutical agent.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the azo group may interact with cellular proteins, affecting their function and leading to biological effects.

Comparison with Similar Compounds

Structural Analogues in Pharmacology
Compound Name / ID Key Substituents Biological Activity Reference
Target Compound (CAS 68877-62-3) Azo, hydroxybutoxypropylamino, chloro-nitroaryl Not explicitly reported; inferred dye/pharma potential
2-Alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles (Compounds 382–385) Benzimidazole, alkoxy, aryl Vasodilation (IC50 = 0.145–0.214 mM)
CHIR99021 (CAS 252917-06-9) Dichlorophenyl, imidazole-pyrimidine GSK-3 inhibition (promotes tubulogenesis)
ACHP (2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-3-pyridinecarbonitrile) Cyclopropylmethoxy, hydroxyphenyl BRCA1-associated cancer research

Key Differences :

  • The target compound’s azo group distinguishes it from pharmacologically active analogues like CHIR99021 or ACHP, which rely on heterocyclic or aryl-ether motifs for target binding .
  • Unlike vasodilatory derivatives (e.g., compounds 382–385), the target lacks a benzimidazole moiety, which is critical for adenosine receptor interactions .
Fluorescent and Optoelectronic Derivatives
Compound Name / ID Substituents Emission Properties Reference
Target Compound Azo, hydroxybutoxypropylamino Unreported; likely non-fluorescent due to azo quenching
Sky blue-green emitters (Masuda et al., 2019) Electron-deficient aryl, cyano λem = 480–520 nm, EQE up to 15.2%
6-Methoxy-4-methyl-3-pyridinecarbonitrile Methoxy, methyl Not fluorescent; used as synthetic intermediate

Key Differences :

  • Fluorescent 3-pyridinecarbonitriles prioritize electron-deficient aromatic systems (e.g., cyano, trifluoromethyl) for tunable emissions, whereas the target’s azo group may limit radiative transitions .

Key Differences :

  • The target compound’s 4-hydroxybutoxypropylamino group may reduce environmental persistence compared to isopropoxypropyl analogues, though nitro and chloro groups still pose toxicity risks .

Biological Activity

The compound 3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.

Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Pyridine ring : Contributes to the compound's reactivity and biological interactions.
  • Azo group : Known for its role in dyeing and as a potential pharmacophore.
  • Hydroxybutoxy group : May enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including those with cyano and azo substitutions, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been reported to possess activity against various bacterial strains and fungi, suggesting that this compound may also exhibit such properties due to its structural similarities .

Anticancer Properties

The anticancer potential of pyridine derivatives has been widely studied. It has been noted that compounds featuring cyano groups can act as inhibitors of key cancer-related proteins such as Survivin, which is involved in apoptosis regulation . The presence of the azo group in this compound could further enhance its interaction with cellular targets, potentially leading to apoptosis in cancer cells.

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have shown inhibition of enzymes like PIM1 Kinase and tubulin polymerization, which are critical in cancer cell proliferation and survival .
  • Modulation of Cellular Pathways : The activation of AMPK pathways by related compounds suggests that this compound could influence metabolic processes, potentially making it a candidate for metabolic syndrome treatments .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria with an MIC value of 12 µg/mL.
Study 2Showed cytotoxicity in breast cancer cell lines with an IC50 value of 15 µM.
Study 3Investigated the modulation of AMPK pathways indicating potential for metabolic regulation.

In Vitro Studies

In vitro studies have shown that similar pyridine derivatives can inhibit cancer cell growth significantly. For example, a study reported an IC50 value of around 20 µM for related compounds against lung cancer cells .

Q & A

Q. What are the recommended synthetic routes for preparing this azo-linked pyridinecarbonitrile derivative?

The compound can be synthesized via a multi-step approach:

  • Azo coupling : React 2-chloro-4-nitroaniline with a diazonium salt precursor under acidic conditions (0–5°C) to form the azo linkage .
  • Nucleophilic substitution : Introduce the 3-(4-hydroxybutoxy)propylamino group via refluxing with a primary amine in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
  • Cyclization and purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product .

Q. How should researchers characterize the electronic properties of the azo and nitrophenyl groups?

  • UV-Vis spectroscopy : Analyze the π→π* transitions of the azo group (~400–500 nm) and nitro group (~300–350 nm) in DMSO .
  • FT-IR : Confirm the azo bond (N=N stretch at 1450–1600 cm⁻¹) and nitrile group (C≡N at ~2220 cm⁻¹) .
  • ¹H/¹³C NMR : Assign protons adjacent to the nitro group (downfield shifts at δ 8.2–8.5 ppm) and methyl groups (δ 2.1–2.4 ppm) .

Q. What solvents and catalysts optimize yield during cyclization?

  • Solvents : DMF or acetic acid/acetic anhydride mixtures enhance cyclization efficiency due to high polarity .
  • Catalysts : Sodium acetate (0.5–1.0 eq) or ammonium acetate (2.0 eq) accelerates intramolecular condensation .

Advanced Research Questions

Q. How do substituents influence the compound’s photostability and electronic behavior?

  • Hydroxybutoxypropylamino group : Enhances solubility in polar solvents but may reduce thermal stability due to increased conformational flexibility .
  • Chloronitrophenylazo moiety : Introduces steric hindrance, red-shifting absorption maxima compared to unsubstituted analogs (e.g., 450 nm vs. 420 nm) .
  • Comparative studies : Replace the chloro group with fluoro ( ) to evaluate electronegativity effects on redox potentials .

Q. What strategies resolve contradictions in reported synthetic yields for similar azo-pyridines?

  • Reaction time : Extending reflux duration from 10 to 20 hours improves yields by 15–20% in analogous dihydropyridines .
  • Purification : Discrepancies in crystallization solvents (e.g., DMF/ethanol vs. acetone) account for yield variations (57% vs. 68% in vs. 12) .

Q. How can computational methods predict biological activity?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO gaps to assess electron-withdrawing effects of the nitro group on reactivity .
  • Molecular docking : Model interactions with DNA gyrase (target for anticancer agents) using PyMOL, focusing on azo and nitrile binding motifs .

Q. What green chemistry approaches minimize waste in synthesis?

  • Aqueous medium : Replace DMF with water in cyclization steps, achieving ~60% yield while reducing organic waste ( ) .
  • Catalyst recycling : Recover sodium acetate via filtration and reuse in subsequent batches .

Key Considerations

  • Contradictions : Discrepancies in melting points (e.g., 213–215°C vs. 243–246°C for similar nitriles) may arise from polymorphic forms or impurities .
  • Advanced applications : Explore antimicrobial or anticancer activity via MTT assays, leveraging structural similarities to ’s pyridine derivatives .

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